6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
6-Bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that contains a bromine atom, a tetrazole ring, and a tetrahydrocarbazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:
Tetrazole Formation: The formation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
6-Bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiangiogenic, and antioxidant agent.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-methyl-4-(1H-tetrazol-5-yl)-1H-indazole: Another compound with a similar structure but different substituents.
Imidazole Derivatives: Compounds containing imidazole rings, which share some chemical properties with tetrazole-containing compounds.
Uniqueness
6-Bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific combination of a bromine atom, a tetrazole ring, and a tetrahydrocarbazole structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5/c14-7-4-5-11-10(6-7)8-2-1-3-9(12(8)15-11)13-16-18-19-17-13/h4-6,9,15H,1-3H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJHJUQLAZYSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)C4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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